N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide
CAS No.: 941958-86-7
Cat. No.: VC4173205
Molecular Formula: C24H33N5O2
Molecular Weight: 423.561
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941958-86-7 |
|---|---|
| Molecular Formula | C24H33N5O2 |
| Molecular Weight | 423.561 |
| IUPAC Name | N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)oxamide |
| Standard InChI | InChI=1S/C24H33N5O2/c1-18-7-5-6-8-21(18)26-24(31)23(30)25-17-22(29-15-13-28(4)14-16-29)19-9-11-20(12-10-19)27(2)3/h5-12,22H,13-17H2,1-4H3,(H,25,30)(H,26,31) |
| Standard InChI Key | ONUKICRNEDBYGD-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C |
Introduction
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(o-tolyl)oxalamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a combination of functional groups that may contribute to its biological activity, including dimethylamino, piperazine, and oxalamide moieties.
Synthesis
The synthesis of this compound typically involves multi-step reactions to introduce the dimethylamino, piperazine, and oxalamide groups in a controlled manner. Below is a general outline of the process:
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Preparation of the Core Structure: The starting material is often an aromatic amine (e.g., o-toluidine), which undergoes acylation to form the oxalamide backbone.
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Introduction of Piperazine: A nucleophilic substitution reaction introduces the 4-methylpiperazine group.
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Dimethylamino Substitution: The final step involves attaching the dimethylamino group to complete the structure.
Biological Relevance
The compound's structural features suggest potential for pharmacological activity:
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Dimethylamino Group: Often associated with enhanced solubility and membrane permeability in drug molecules.
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Piperazine Ring: Commonly found in pharmaceuticals due to its role in receptor binding and metabolic stability.
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Oxalamide Moiety: May contribute to hydrogen bonding interactions with biological targets.
Further studies are required to determine its specific mechanisms of action and therapeutic applications.
Computational Insights
Molecular docking and computational studies could provide insights into potential binding affinities and interaction sites for this compound in biological systems. Preliminary analyses might focus on enzymes or receptors involved in neurological or oncological pathways.
Potential Applications
While detailed biological studies are lacking, the compound's structure suggests possible applications as:
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CNS Drugs: The presence of piperazine and dimethylamino groups aligns with known central nervous system (CNS)-active drugs.
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Anticancer Agents: Aromatic amides are often explored for their ability to inhibit cancer cell proliferation.
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Pharmacological Probes: Its functional groups make it a candidate for studying receptor-ligand interactions.
Research Recommendations
To fully explore the utility of this compound, the following steps are recommended:
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In Vitro Studies: Test for activity against common drug targets such as G-protein coupled receptors (GPCRs) or kinases.
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Toxicological Profiling: Assess safety through cytotoxicity assays.
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SAR Analysis: Conduct structure-activity relationship (SAR) studies by modifying substituents on the aromatic rings and piperazine group.
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